molecular formula C19H16ClF3N2OS B2689799 [2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl][4-(trifluoromethyl)phenyl]methanone CAS No. 866153-37-9

[2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl][4-(trifluoromethyl)phenyl]methanone

Cat. No.: B2689799
CAS No.: 866153-37-9
M. Wt: 412.86
InChI Key: SDWXZHQIIVXUJG-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone class, featuring a 5,6-dihydro-1(4H)-pyrimidinyl core substituted with a 4-chlorobenzyl sulfanyl group at position 2 and a 4-(trifluoromethyl)phenyl methanone moiety at position 1. Its structural uniqueness lies in the combination of a sulfur-containing substituent (sulfanyl group) and electron-withdrawing trifluoromethyl and chlorophenyl groups, which are known to enhance metabolic stability and target binding affinity in medicinal chemistry . A closely related analog, [4-(tert-butyl)phenyl][2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl]methanone (CAS: 866153-36-8), replaces the trifluoromethyl group with a tert-butyl group, highlighting the role of substituent hydrophobicity in modulating activity .

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-5,6-dihydro-4H-pyrimidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N2OS/c20-16-8-2-13(3-9-16)12-27-18-24-10-1-11-25(18)17(26)14-4-6-15(7-5-14)19(21,22)23/h2-9H,1,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWXZHQIIVXUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl][4-(trifluoromethyl)phenyl]methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as having a pyrimidinyl core substituted with a sulfanyl group and a trifluoromethylated phenyl ring. The presence of these functional groups is significant for its biological activity. The molecular formula is C18H16ClF3N2OS, with a molecular weight of approximately 396.85 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor of certain kinases, which play critical roles in cell signaling pathways related to cancer proliferation and survival. For instance, it has been noted for its inhibitory effects on the c-KIT kinase, which is implicated in various malignancies such as gastrointestinal stromal tumors (GISTs) .

Antitumor Activity

Recent research highlights the compound's antitumor efficacy against various cancer cell lines. Notably, it has shown potent activity against c-KIT mutant variants that are resistant to standard treatments like imatinib. In vivo studies demonstrated significant tumor reduction in mouse models bearing these mutations, indicating its potential as a therapeutic agent for treating resistant forms of cancer .

Case Studies

  • Inhibition of c-KIT Mutants : A study demonstrated that the compound effectively inhibited various c-KIT mutants in vitro, leading to reduced cell proliferation in GIST cell lines. The study reported an IC50 value indicating effective concentration levels necessary for inhibition .
  • In Vivo Efficacy : In animal models, the compound exhibited favorable pharmacokinetic properties, allowing for sustained therapeutic levels in circulation. Tumor growth was significantly inhibited in models expressing c-KIT mutations resistant to other therapies .
  • Potential Antiviral Applications : While direct studies on this specific compound are scarce, related compounds have shown efficacy against a range of viruses, suggesting that further investigation into its antiviral potential could be warranted .

Data Table: Summary of Biological Activity

Activity TypeTarget/MechanismReference
Antitumorc-KIT kinase inhibition
AntiviralPotential inhibition of viral replication
PharmacokineticsFavorable profile in animal models

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight Notable Properties
Target Compound 5,6-Dihydro-1(4H)-pyrimidinyl 2-(4-chlorobenzyl sulfanyl), 1-(4-trifluoromethylphenyl methanone) C₂₁H₁₈ClF₃N₂OS 450.89 g/mol High lipophilicity (CF₃ group), potential enhanced metabolic stability
[] 2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 4(3H)-Pyrimidinone 2-(4-methylbenzyl sulfanyl), 3-propyl, 6-CF₃ C₁₆H₁₇F₃N₂OS 354.38 g/mol Reduced steric bulk (methyl vs. chlorophenyl), lower molecular weight
[] 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol Pyrimidinol 6-(4-chlorophenyl sulfanyl methyl), 2-sulfanyl C₁₁H₉ClN₂OS₂ 284.78 g/mol Dual sulfanyl groups, polar hydroxyl group; may influence solubility
[] Compound 72: Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Imidazo[1,2-b]pyridazine + piperidine Piperidine-linked 4-(2-CF₃-phenyl), imidazopyridazine core C₂₁H₁₈F₃N₃O 409.39 g/mol Rigid heterocyclic core; preclinical efficacy in retinol-binding protein inhibition
[] 2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidinone 2-(4-chlorobenzyl sulfanyl), 3-(2-methoxyphenyl) C₂₁H₁₆ClN₃O₂S₂ 465.96 g/mol Thiophene-fused core; methoxy group may enhance π-π stacking interactions

Functional Group Impact

  • Sulfanyl Group: The sulfur atom in the 4-chlorobenzyl sulfanyl moiety enhances hydrogen bonding and hydrophobic interactions.
  • Trifluoromethyl (CF₃) Group: The CF₃ group in the target compound and ’s analog contributes to electron-withdrawing effects, stabilizing the methanone moiety and improving resistance to oxidative metabolism .
  • Chlorophenyl vs. Methylbenzyl : The 4-chlorophenyl group in the target compound provides greater steric bulk and lipophilicity compared to the 4-methylbenzyl group in , which may enhance target binding but reduce solubility .

Target Compound and Dihydropyrimidinone Derivatives

Dihydropyrimidinones are known for diverse biological activities. For example, dihydropyrimidin-2(1H)-thione derivatives () exhibit antibacterial and antifungal properties, suggesting that the sulfanyl group in the target compound may similarly enhance antimicrobial activity . However, the trifluoromethylphenyl methanone substituent in the target compound likely shifts its primary activity toward non-retinoid pathways, as seen in ’s imidazopyridazine analogs, which showed preclinical efficacy as retinol-binding protein antagonists .

Heterocyclic Core Variations

  • Imidazopyridazine Analogs () : Compounds 72, 74, and 75 demonstrated high purity (HPLC >99%) and preclinical efficacy, with piperidine-linked substituents improving pharmacokinetic profiles. Their rigid cores contrast with the flexible dihydropyrimidinyl core of the target compound, suggesting divergent target selectivity .
  • Thienopyrimidinone (): The fused thiophene ring in this analog may enhance aromatic stacking interactions with protein targets, a feature absent in the target compound’s simpler dihydropyrimidinyl core .

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